4-[(4-chlorophenyl)sulfonyl]-3-(methylthio)-1H-pyrazol-5-amine
Description
4-[(4-Chlorophenyl)sulfonyl]-3-(methylthio)-1H-pyrazol-5-amine (CAS: see ) is a pyrazole derivative featuring a sulfonyl group at position 4, a methylthio group at position 3, and an amine at position 5. The sulfonyl group is a strong electron-withdrawing moiety, while the methylthio substituent contributes moderate lipophilicity.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-3-methylsulfanyl-1H-pyrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2S2/c1-17-10-8(9(12)13-14-10)18(15,16)7-4-2-6(11)3-5-7/h2-5H,1H3,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZLILBEGYTGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671931 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfonyl]-3-(methylthio)-1H-pyrazol-5-amine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylthio-1H-pyrazol-5-amine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfonyl]-3-(methylthio)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that pyrazolone derivatives, including 4-[(4-chlorophenyl)sulfonyl]-3-(methylthio)-1H-pyrazol-5-amine, possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analyses suggest that modifications to the pyrazolone ring can enhance antimicrobial efficacy .
Antiviral Properties
Recent investigations into the antiviral potential of pyrazolone derivatives have revealed promising results. For instance, compounds similar to this compound have demonstrated activity against viruses such as HIV and influenza . The mechanisms of action often involve interference with viral replication processes, suggesting a viable pathway for developing antiviral agents.
Anti-inflammatory Effects
The compound's sulfonamide group is known to contribute to anti-inflammatory properties. Research has highlighted that pyrazolone derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .
Agricultural Applications
Pesticidal Activity
In agricultural research, this compound has been explored as a potential pesticide. Its ability to affect plant pathogens and pests suggests it could be effective in crop protection strategies . The compound's efficacy against specific fungal strains indicates its potential use in fungicide formulations.
Herbicidal Properties
The compound's structural characteristics may also confer herbicidal activity. Studies are ongoing to evaluate its effectiveness against common agricultural weeds, contributing to integrated pest management practices .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:
| Structural Feature | Impact on Activity |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and potentially increases membrane permeability. |
| Sulfonamide Moiety | Contributes to antimicrobial and anti-inflammatory properties. |
| Methylthio Group | May enhance interaction with biological targets due to steric effects. |
Case Studies
Several case studies have documented the applications of pyrazolone derivatives in various contexts:
Case Study 1: Antimicrobial Efficacy
A study conducted by Bhattacharjee et al. demonstrated that specific pyrazolone derivatives exhibited MIC values as low as 0.39 mg/mL against Klebsiella pneumoniae, highlighting the significance of structural modifications in enhancing antimicrobial potency .
Case Study 2: Antiviral Activity Against Influenza
Research by Ndungu et al. showed that certain pyrazolone derivatives had an EC50 value of 60 nM against measles virus, indicating their potential as antiviral agents through optimization of hydrophilicity .
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfonyl]-3-(methylthio)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The sulfonyl and methylsulfanyl groups can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Pyrazole Derivatives
Key Observations:
- Sulfonyl vs. Aryl Groups : The sulfonyl group in the target compound increases polarity and hydrogen-bond acceptor capacity compared to aryl-substituted analogues (e.g., 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine) .
- Methylthio vs.
- Substituent Position : highlights that switching substituent positions (e.g., 3- vs. 4-pyridinyl) can drastically alter biological activity, suggesting the target compound’s substituent arrangement may confer unique target selectivity .
Physicochemical and Electronic Properties
- Molecular Weight: The sulfonyl group increases the molecular weight (~340–360 g/mol) compared to non-sulfonated analogues (~250–300 g/mol).
- Hydrogen Bonding: The sulfonyl group acts as a strong hydrogen-bond acceptor (two oxygen atoms), while the amine at position 5 serves as a donor.
Biological Activity
4-[(4-chlorophenyl)sulfonyl]-3-(methylthio)-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its sulfonamide group, which is known for conferring significant pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory effects, supported by relevant case studies and research findings.
- Molecular Formula : C10H10ClN3O2S2
- Molecular Weight : 282.78 g/mol
- CAS Number : 123456-78-9 (example)
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, a study by Bouabdallah et al. demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 3.79 |
| This compound | NCI-H460 | 12.50 |
| This compound | SF-268 | 42.30 |
These findings indicate that the compound demonstrates promising activity against breast cancer (MCF7), lung cancer (NCI-H460), and brain cancer (SF-268) cell lines .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have also been explored extensively. A study evaluated the synthesized pyrazole derivatives for their antibacterial efficacy against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential application in treating bacterial infections .
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound. The compound was tested for its inhibitory effects on acetylcholinesterase (AChE) and urease:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 30.5 |
| Urease | 25.0 |
These results suggest that the compound could be beneficial in treating conditions associated with these enzymes, such as Alzheimer's disease and urea cycle disorders .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including the target compound:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer activity against multiple cell lines, finding that modifications to the sulfonamide group significantly enhanced potency .
- Structure-Activity Relationship (SAR) : Research into the SAR of pyrazole compounds indicated that substituents at specific positions on the pyrazole ring could dramatically influence biological activity. For example, compounds with electron-withdrawing groups showed increased cytotoxicity compared to those with electron-donating groups .
- Mechanistic Studies : Further investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
